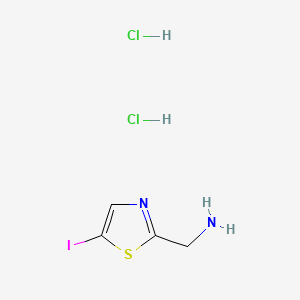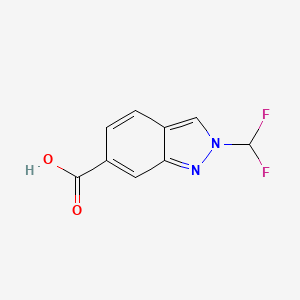
4-(2,2,2-Trifluoroacetamido)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroacetamido)picolinic acid is a fluorinated organic compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is known for its unique chemical properties and versatility in various scientific research applications.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(2,2,2-Trifluoroacetamido)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane, acetonitrile, ethanol
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,2,2-Trifluoroacetamido)picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Additionally, it binds to zinc finger proteins, altering their structure and disrupting their function, which can inhibit viral replication and packaging .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroacetamido)picolinic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H5F3N2O3 |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
InChI Key |
FZHHSPWKGHKERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
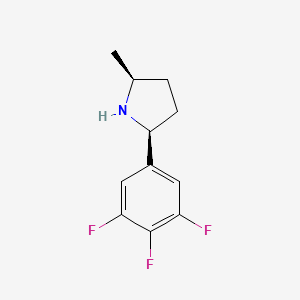
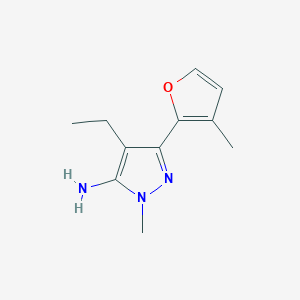
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
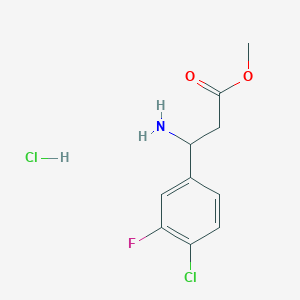


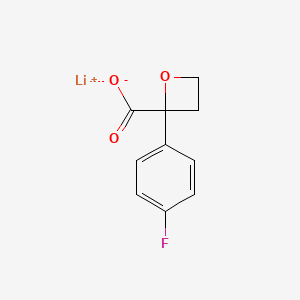
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
